4-(2-Aminoethyl)cyclohexan-1-amine

Description

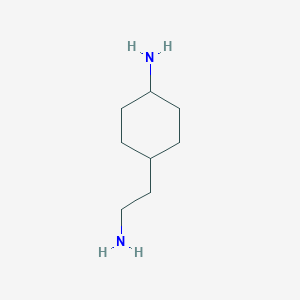

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGQLNVWQRKCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616576 | |

| Record name | 4-(2-Aminoethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-44-3, 202256-86-8 | |

| Record name | 4-(2-Aminoethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Aminoethyl Cyclohexan 1 Amine and Its Analogs

Direct Synthesis Routes for 4-(2-Aminoethyl)cyclohexan-1-amine

The construction of 4-(2-aminoethyl)cyclohexan-1-amine can be achieved through several strategic pathways, primarily involving the formation of carbon-nitrogen bonds on a pre-existing cyclohexane (B81311) framework or the reduction of nitrogen-containing precursors.

Reductive Amination Strategies

Reductive amination is a powerful and widely utilized method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-(2-aminoethyl)cyclohexan-1-amine, a plausible route involves the use of a dicarbonyl precursor, such as a dialdehyde (B1249045) or diketone derivative of cyclohexane.

The direct, one-pot reaction typically combines the carbonyl compound, an amine source (like ammonia), and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over metals like palladium, platinum, or nickel. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the initial carbonyl group, which helps to minimize side reactions. masterorganicchemistry.com The reaction is generally performed under mildly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

A hypothetical reductive amination pathway to the target molecule could start from a precursor like 4-(2-oxoethyl)cyclohexan-1-one. Reacting this dicarbonyl compound with excess ammonia (B1221849) would form bis-imine intermediates, which are subsequently reduced in situ to yield the desired diamine.

Alkylation Approaches for Amine Introduction

The introduction of amine functionalities via nucleophilic substitution, specifically the alkylation of ammonia or an amine with an alkyl halide, is a fundamental method for C-N bond formation. wikipedia.org To synthesize 4-(2-aminoethyl)cyclohexan-1-amine, a suitable starting material would be a dihalo-cyclohexane, for example, 1-bromo-4-(2-bromoethyl)cyclohexane.

This reaction is typically conducted by heating the alkyl halide with a concentrated solution of ammonia, often in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2 for primary and some secondary halides), where the ammonia molecule attacks the electrophilic carbon of the C-X bond. ucalgary.ca

A significant challenge in this approach is controlling the extent of alkylation. ucalgary.cayoutube.com The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.comchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used, which, by Le Châtelier's principle, increases the probability of the alkyl halide reacting with ammonia rather than the amine product. ucalgary.casavemyexams.comyoutube.com

| Reactant 1 | Reactant 2 | Key Condition | Major Product | Major Challenge |

| 1-halo-4-(2-haloethyl)cyclohexane | Ammonia (NH₃) | Large excess of ammonia | 4-(2-Aminoethyl)cyclohexan-1-amine | Over-alkylation leading to mixtures of secondary, tertiary amines, and quaternary salts. youtube.comchemguide.co.uk |

Reduction of Precursor Nitrogen-Containing Functional Groups

A highly effective and common strategy for synthesizing primary amines involves the reduction of nitrogen-containing functional groups such as nitriles or nitro compounds. For a molecule like 4-(2-aminoethyl)cyclohexan-1-amine, a logical precursor is the corresponding dinitrile, 4-(cyanomethyl)cyclohexane-1-carbonitrile.

The reduction of nitriles to primary amines can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. Alternatively, catalytic hydrogenation is a widely used industrial method. This involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. organic-chemistry.org Catalysts such as Raney nickel, platinum, or palladium are commonly employed for this transformation. Industrially, the production of hexamethylenediamine (B150038) from adiponitrile (B1665535) by catalytic hydrogenation is a large-scale application of this type of reaction. wikipedia.org

The reaction involves the addition of two molecules of H₂ across the carbon-nitrogen triple bond to form the -CH₂NH₂ group. Careful control of reaction conditions is necessary to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.

Synthesis of Functionalized 4-(2-Aminoethyl)cyclohexan-1-amine Derivatives

The presence of two primary amine groups makes 4-(2-aminoethyl)cyclohexan-1-amine a versatile scaffold for creating more complex molecules through derivatization.

Formation of Imine and Schiff Base Derivatives

Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govyoutube.com These compounds, which contain a carbon-nitrogen double bond (C=N), are important intermediates in many organic reactions and have been studied for various biological activities. nih.gov

The reaction of 4-(2-aminoethyl)cyclohexan-1-amine with a carbonyl compound can lead to the formation of mono- or di-imine derivatives, depending on the stoichiometry of the reactants. The formation is typically acid-catalyzed and is a reversible process where water is eliminated. youtube.com To drive the reaction to completion, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. youtube.com

For example, reacting 4-(2-aminoethyl)cyclohexan-1-amine with two equivalents of an aldehyde, such as benzaldehyde (B42025) or a substituted benzaldehyde, would yield the corresponding bis-Schiff base. nih.govresearchgate.net

| Amine Reactant | Carbonyl Reactant (2 eq.) | Product Type | Key Feature |

| 4-(2-Aminoethyl)cyclohexan-1-amine | Benzaldehyde | Bis-Schiff Base | Formation of two C=N bonds. youtube.com |

| 4-(2-Aminoethyl)cyclohexan-1-amine | 4-Nitrobenzaldehyde | Bis-Schiff Base | Incorporation of nitro functional groups. nih.gov |

| 4-(2-Aminoethyl)cyclohexan-1-amine | Cyclohexanone (B45756) | Bis-Ketimine | Reaction with a ketone. |

Nucleophilic Substitution Reactions for Diverse Functionality

The lone pair of electrons on the nitrogen atoms of 4-(2-aminoethyl)cyclohexan-1-amine allows it to act as a nucleophile in substitution reactions. docbrown.info This enables the introduction of a wide variety of functional groups onto the nitrogen atoms.

Reaction with electrophiles such as alkyl halides or acyl chlorides leads to N-alkylated or N-acylated derivatives, respectively. As with direct alkylation of ammonia, the reaction of the diamine with alkyl halides can lead to a mixture of products (secondary, tertiary, and quaternary ammonium salts) due to the nucleophilicity of the newly formed secondary and tertiary amines. youtube.comchemguide.co.uk Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-alkylation.

Acylation, the reaction with acyl chlorides or anhydrides, is generally easier to control. This reaction typically proceeds readily to form stable amide products. For instance, reacting 4-(2-aminoethyl)cyclohexan-1-amine with two equivalents of acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N,N'-diacetyl derivative. These reactions expand the chemical space accessible from the parent diamine, allowing for the synthesis of a broad range of functionalized molecules.

Integration into Organosilicon Compounds and Aminosilanes

The bifunctional nature of 4-(2-aminoethyl)cyclohexan-1-amine, possessing two primary amine groups, makes it an excellent candidate for integration into organosilicon frameworks to form aminosilanes and polysilazanes. These materials are of significant interest for their use as coupling agents, adhesion promoters, and precursors to ceramic materials.

The fundamental reaction involves the coupling of the N-H bonds in the diamine with Si-H (dehydrocoupling) or Si-Cl (aminolysis) bonds in a silane (B1218182) precursor. The presence of two amine groups allows the diamine to act as a crosslinking agent, connecting multiple silicon atoms and potentially leading to the formation of oligomeric or polymeric structures.

A common method for forming Si-N bonds is the reaction of an amine with a chlorosilane, which proceeds with the elimination of hydrogen chloride (HCl). For instance, reacting 4-(2-aminoethyl)cyclohexan-1-amine with a dichlorosilane, such as dichlorodimethylsilane, would be expected to produce a range of products, from simple cyclic silazanes to linear or cross-linked polysilazanes, depending on the reaction conditions.

More advanced and sustainable methods focus on the catalytic dehydrocoupling of amines and silanes, which produces hydrogen gas as the only byproduct. rsc.orggoogle.com Catalysts based on earth-abundant metals like manganese have been shown to be effective for the dehydrocoupling of various amines with silane (SiH₄) to produce aminosilane (B1250345) precursors. acs.org This catalytic approach offers a halogen-free route to Si-N bond formation. google.comacs.org While specific studies on 4-(2-aminoethyl)cyclohexan-1-amine may be limited, the reaction principles are well-established for a wide range of primary and secondary amines. rsc.org

Table 1: Potential Organosilicon Reactions with 4-(2-Aminoethyl)cyclohexan-1-amine

| Silane Precursor | Expected Product Type | Reaction Byproduct | Potential Application |

| Dichlorodimethylsilane | Polysilazane/Oligomers | HCl | Pre-ceramic polymer |

| 3-Chloropropyltriethoxysilane | Functionalized Silane | HCl | Adhesion Promoter |

| Phenylsilane (Catalytic) | Aminosilane/Oligomer | H₂ | CVD Precursor |

| Tetramethyldisilazane | Silylated Amine | NH₃ | Surface Modifier |

The resulting aminosilanes, particularly those retaining reactive groups like alkoxysilanes, can be used as coupling agents to improve the adhesion between organic polymers and inorganic substrates. tcichemicals.com

Design and Synthesis of Polymeric and Macrocyclic Structures

The distinct geometry and dual reactivity of 4-(2-aminoethyl)cyclohexan-1-amine make it a valuable monomer for the synthesis of advanced polymers and complex macrocyclic architectures.

Polymeric Structures:

This diamine is a suitable monomer for step-growth polymerization, particularly for the synthesis of polyamides. libretexts.org The reaction of a diamine with a dicarboxylic acid or, more reactively, a diacyl chloride, results in the formation of an amide linkage and the elimination of a small molecule like water or HCl. savemyexams.comyoutube.com

The incorporation of the 4-(2-aminoethyl)cyclohexan-1-amine moiety into a polyamide backbone would introduce a bulky, cycloaliphatic segment. This structure is expected to impart unique thermal and mechanical properties to the resulting polymer, such as increased rigidity, a higher glass transition temperature (Tg), and modified solubility compared to polyamides derived from purely linear aliphatic diamines like 1,6-hexanediamine. rsc.org

Table 2: Exemplary Polyamide Synthesis

| Co-monomer | Resulting Polyamide Structure (Repeating Unit) | Expected Polymer Family |

| Adipoyl chloride | -[NH-(CH₂)₂-C₆H₁₀-NH-CO-(CH₂)₄-CO]- | Aliphatic-Cycloaliphatic Polyamide |

| Terephthaloyl chloride | -[NH-(CH₂)₂-C₆H₁₀-NH-CO-C₆H₄-CO]- | Semi-Aromatic Polyamide |

| 2,5-Furandicarboxylic acid | -[NH-(CH₂)₂-C₆H₁₀-NH-CO-C₄H₂O-CO]- | Bio-based Semi-Aromatic Polyamide |

Macrocyclic Structures:

Macrocycles are large ring structures that have applications in host-guest chemistry, catalysis, and as synthetic ionophores. The synthesis of macrocycles from diamines often involves condensation with a complementary difunctional molecule, such as a dialdehyde or an activated diester, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. tandfonline.com

The reaction of 4-(2-aminoethyl)cyclohexan-1-amine with an aromatic dialdehyde can lead to the formation of [n+n] macrocyclic imines, where 'n' is typically 2, 3, or 4. nih.gov The rigidity and stereochemistry of the diamine and dialdehyde building blocks play a crucial role in directing the outcome of the macrocyclization, often leading to a single, thermodynamically favored macrocyclic product. rsc.org Subsequent reduction of the imine bonds yields the corresponding macrocyclic polyamines. royalsocietypublishing.org The use of cavitands or other templates can also enhance the yield of macrocyclization by pre-organizing the linear precursors into a folded conformation that facilitates ring closure. datapdf.com

Stereoselective Synthetic Pathways to Chiral Derivatives

The structure of 4-(2-aminoethyl)cyclohexan-1-amine contains multiple stereocenters, leading to the existence of several stereoisomers (e.g., cis and trans diastereomers). The development of stereoselective synthetic methods is crucial for isolating specific isomers to study their unique properties and applications.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction. For cyclohexylamine (B46788) derivatives, this often involves the stereoselective reduction of a prochiral precursor, such as a cyclohexanone oxime or imine. acs.org The choice of reducing agent and the steric environment around the reactive site can direct the addition of hydride to a specific face of the molecule, yielding a preponderance of one stereoisomer. For example, the reduction of imines with zinc borohydride (B1222165) supported on silica (B1680970) gel has been shown to be a highly stereoselective method for synthesizing substituted cyclohexylamines. acs.org

Modern approaches, such as visible-light-enabled photoredox catalysis, have emerged as powerful tools for the stereoselective synthesis of complex cyclohexylamine derivatives. nih.govrsc.org These methods can facilitate reactions like [4+2] cycloadditions to construct the cyclohexane ring with high levels of diastereoselectivity. nih.govrsc.org While not yet reported specifically for 4-(2-aminoethyl)cyclohexan-1-amine, these advanced techniques represent a promising avenue for accessing its chiral derivatives. nih.gov

Another key strategy is the enantioselective synthesis of building blocks. For instance, copper-catalyzed hydroamination of vinylsilanes can produce chiral α-aminosilanes, which are valuable precursors for more complex molecules. nih.gov Applying such methodologies to precursors of the title compound could enable the synthesis of enantiomerically pure forms.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of 4-(2-aminoethyl)cyclohexan-1-amine, thereby improving the economic and environmental viability of its synthesis. A likely industrial route to this compound is the catalytic hydrogenation of a precursor like 4-(2-cyanoethyl)cyclohexanone followed by reductive amination, or the complete hydrogenation of 4-(2-aminoethyl)benzonitrile.

For catalytic hydrogenation, several parameters are critical for optimization:

Catalyst Selection: The choice of catalyst (e.g., Rhodium, Ruthenium, Raney Nickel, Palladium) and its support (e.g., carbon, alumina) significantly influences reaction rate, selectivity, and yield. For the reduction of nitriles and ketones, rhodium- and ruthenium-based catalysts are often highly effective.

Solvent: The solvent can affect the solubility of the substrate and catalyst, as well as the reaction pathway. Protic solvents like ethanol or methanol (B129727) are commonly used for hydrogenations.

Temperature and Pressure: These parameters directly impact the reaction kinetics. Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or catalyst degradation if not carefully controlled. Finding the optimal balance is key to achieving high yield and selectivity.

Additives: The addition of bases (e.g., ammonia, triethylamine) can suppress the formation of secondary amines during reductive amination, thereby increasing the yield of the desired primary amine.

Table 3: Hypothetical Optimization Parameters for Hydrogenation Synthesis

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Catalyst | 5% Pd/C | 5% Rh/Al₂O₃ | Raney Nickel | Rh/Al₂O₃ may offer higher selectivity for the cis-isomer. |

| Solvent | Ethanol | Methanol/Ammonia | Tetrahydrofuran | Ammonia addition suppresses secondary amine formation. |

| Pressure (H₂) | 5 bar | 50 bar | 100 bar | Higher pressure increases reaction rate. |

| Temperature | 25 °C | 80 °C | 120 °C | Higher temperature reduces reaction time but may lower selectivity. |

| Yield/Selectivity | Moderate Yield | High Yield, High Purity | High Yield, Potential side products | Condition B is likely optimal for high yield and purity. |

By systematically varying these conditions, a robust and efficient process for the synthesis of 4-(2-aminoethyl)cyclohexan-1-amine can be developed, providing a reliable source of this versatile chemical building block.

Mechanistic Investigations of Reactions Involving 4 2 Aminoethyl Cyclohexan 1 Amine

Protonation Equilibria and Dissociation Constants (pKa)

The basicity of the two primary amino groups in 4-(2-Aminoethyl)cyclohexan-1-amine is a central feature of its chemical character. The dissociation constants (pKa) of the conjugate acids quantify this basicity and are fundamental to controlling its reactivity in pH-sensitive reactions.

Experimental Determination of pKa Values

The pKa values of amines are typically determined experimentally using methods such as potentiometric titration. researchgate.netresearchgate.net This high-precision technique involves the gradual titration of an amine solution with a standard acid, while monitoring the solution's pH with an electrode. creative-bioarray.compsu.eduecetoc.org The resulting titration curve shows inflection points that correspond to the pKa values of the different basic sites in the molecule. creative-bioarray.compsu.edu Spectrophotometric methods can also be employed, which are advantageous for compounds with low solubility or when only small sample quantities are available. psu.edu

While specific experimental pKa values for 4-(2-Aminoethyl)cyclohexan-1-amine are not extensively documented in publicly available literature, the pKa values of structurally related amines provide a useful reference for estimation. A higher pKa value corresponds to a stronger base. alfa-chemistry.com

Table 1: Typical pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Cyclohexylamine (B46788) | 10.66 alfa-chemistry.comchegg.com |

| Ethylenediamine (pKa1) | 10.71 nih.gov |

| Ethylenediamine (pKa2) | 7.56 nih.gov |

This table presents data for structurally similar compounds to provide context for the likely basicity of 4-(2-Aminoethyl)cyclohexan-1-amine.

Influence of Molecular Structure on Protonation Order

In a diamine like 4-(2-Aminoethyl)cyclohexan-1-amine, the two nitrogen atoms exhibit distinct basicities due to their chemical environment, leading to a stepwise protonation. The molecule contains a primary amino group attached directly to the cyclohexane (B81311) ring and a second primary amino group at the terminus of an ethyl substituent. The amine on the cyclohexane ring is attached to a secondary carbon, whereas the amine on the ethyl group is attached to a primary carbon.

The basicity of an amine is influenced by the electronic properties of its substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity (leading to a higher pKa). The cyclohexyl group is a bulky secondary alkyl substituent, while the aminoethyl group is a primary alkyl chain. Generally, secondary amines are more basic than primary amines due to the increased inductive effect of having two alkyl groups. In this case, both are primary amines, but the cyclohexyl group provides a more significant electron-donating effect compared to the ethyl chain, which is slightly deactivated by the presence of the other, more distant, protonated amino group.

Therefore, the aminocyclohexyl moiety is expected to be the more basic site and will be protonated first. Computational chemistry methods are often used to determine the protonation order in unsymmetrical polyamines by calculating the stability of the different possible protonated forms. researchgate.net

Thermodynamic Properties of Protonation Reactions

The protonation of amines is an equilibrium process characterized by specific thermodynamic properties, including the change in enthalpy (ΔH) and entropy (ΔS). These values can be determined experimentally, most commonly through calorimetry, which directly measures the heat released or absorbed during the protonation reaction. rsc.orgnih.gov The enthalpy of protonation can also be derived from the temperature dependence of the pKa values using the van't Hoff equation. acs.org

Studies on various amines, such as monoethanolamine (MEA) and piperazine (B1678402) (Pz), have shown that enthalpies of protonation (ΔHp) can be measured over a wide range of temperatures using calorimetric techniques. researchgate.net These thermodynamic parameters are essential for modeling the behavior of amines in applications that operate under varying temperature conditions. researchgate.net For symmetrical diamines, a consistent ratio between the enthalpy values for the first and second protonation steps has been observed. rsc.org

Table 2: Example Thermodynamic Values for Protonation of Selected Amines

| Amine | Temperature (K) | ΔHp (kJ/mol) |

|---|---|---|

| Monoethanolamine (MEA) | 298.15 - 393.15 | Varies with temp. |

| 2-(2-aminoethyl)ethanolamine (AEEA) | 298.15 - 353.15 | Varies with temp. |

| Piperazine (Pz) | 298.15 - 353.15 | Varies with temp. |

This table illustrates the types of thermodynamic data obtained for other amines, based on findings from Kim et al. (2011) researchgate.net.

Nucleophilic Reactivity of the Amino Functions

The lone pair of electrons on each nitrogen atom in 4-(2-Aminoethyl)cyclohexan-1-amine makes the compound a potent nucleophile. This reactivity is central to its role in forming new carbon-nitrogen bonds through reactions with various electrophiles.

Addition Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Primary amines readily react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. byjus.com This reaction is reversible and typically catalyzed by acid. youtube.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate called a carbinolamine. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, neutralizing the charges within the carbinolamine intermediate.

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen forms a new double bond with the carbon, expelling a molecule of water and forming a protonated imine, or iminium ion.

Deprotonation: A base (such as another amine molecule or water) removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.

The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. youtube.com

Condensation and Amidation Reaction Pathways

The amino groups of 4-(2-Aminoethyl)cyclohexan-1-amine can react with carboxylic acids and their derivatives to form amides. This condensation reaction, which involves the formation of a C-N bond and the elimination of water, is a cornerstone of organic synthesis.

The direct reaction between an amine and a carboxylic acid to form an amide is generally difficult and requires high temperatures to drive off water from the initial ammonium-carboxylate salt. masterorganicchemistry.com More commonly, the carboxylic acid is first "activated" to create a better leaving group. nih.gov This can be achieved by converting the carboxylic acid into a more reactive intermediate like an acid chloride or anhydride (B1165640). nih.govlibretexts.org

Alternatively, one-pot condensation reactions are frequently performed using coupling agents that facilitate the reaction under milder conditions. libretexts.org These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine.

Table 3: Common Coupling Agents for Amide Synthesis

| Coupling Agent Class | Example(s) | Byproduct |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Substituted Urea (B33335) |

| Boron-based Reagents | B(OCH₂CF₃)₃, Boronic acids | Borate esters |

| Titanium-based Reagents | Titanium tetrachloride (TiCl₄) | Titanium oxides |

This table summarizes various classes of reagents used to facilitate the direct condensation of carboxylic acids and amines to form amides. masterorganicchemistry.comnih.govacs.org

The use of these reagents avoids the harsh conditions of direct thermal condensation and is compatible with a wider range of functional groups, making it a versatile method for synthesizing complex molecules containing amide bonds. masterorganicchemistry.comnih.gov

Intramolecular Cyclization and Ring-Opening Processes

The spatial arrangement of the two amino groups in 4-(2-Aminoethyl)cyclohexan-1-amine allows for the potential of intramolecular cyclization to form a bicyclic diamine. Specifically, the formation of a decahydro-1,5-naphthyridine (B2828593) skeleton is a plausible outcome. The cis- and trans-isomers of the starting material would be expected to influence the stereochemistry of the resulting bicyclic product.

The cyclization would likely proceed through an intramolecular nucleophilic substitution or a related condensation reaction. For instance, activation of one of the amino groups or the carbon backbone could facilitate the intramolecular attack of the second amino group to form the new heterocyclic ring.

Conversely, the resulting decahydro-1,5-naphthyridine ring system, being a saturated bicyclic amine, could potentially undergo ring-opening reactions under specific conditions. Such processes are often driven by the release of ring strain or by the introduction of reagents that can cleave C-N bonds. For example, some ring-opening functionalizations of unstrained cyclic amines have been achieved through processes like N-difluoromethylative C–N bond cleavage. nih.gov While less common than their formation, these ring-opening reactions offer pathways to functionalized acyclic or alternative cyclic structures. Ring-opening polymerization is another process that bicyclic amines can undergo, although this is more typical for more strained ring systems. wikipedia.orgmdpi.com

A proposed intramolecular cyclization of 4-(2-aminoethyl)cyclohexan-1-amine could lead to the formation of decahydro-1,5-naphthyridine. The reaction would involve the formation of a new C-N bond to create the second ring of the bicyclic system. The stereochemistry of the starting material (cis or trans) would influence the stereochemical outcome of the product.

Table 1: Potential Intramolecular Cyclization Product

| Starting Material | Potential Product | IUPAC Name of Product |

| 4-(2-Aminoethyl)cyclohexan-1-amine | Decahydro-1,5-naphthyridine | 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |

Data derived from the plausible cyclization of the specified diamine.

Elucidation of Catalyst-Mediated Reaction Mechanisms

The intramolecular cyclization of diamines can often be facilitated and controlled through the use of catalysts. Transition metal catalysts, particularly those based on palladium and copper, are well-known for their ability to promote the formation of carbon-nitrogen bonds. researchgate.netacs.org

A likely catalytic approach for the intramolecular cyclization of 4-(2-Aminoethyl)cyclohexan-1-amine would involve a process analogous to the Buchwald-Hartwig amination. acs.orgyoutube.com In such a scenario, one of the amine functionalities would first coordinate to the metal center. To facilitate the C-N bond formation, the cyclohexane ring would require a leaving group, such as a halide or triflate, at a position that would allow for intramolecular cyclization. However, direct C-H activation is also a possibility with modern catalytic systems.

The general mechanism for a palladium-catalyzed intramolecular amination would involve several key steps:

Oxidative Addition: The palladium(0) catalyst would oxidatively add to a functionalized site on the cyclohexane ring (e.g., a C-X bond, where X is a leaving group).

Amine Coordination and Deprotonation: The pendant amino group would coordinate to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the cyclized product and regenerating the palladium(0) catalyst.

Copper-catalyzed C-N bond formation, following a Chan-Lam coupling type mechanism, could also be envisioned. This typically involves the reaction of an amine with a boronic acid derivative in the presence of a copper catalyst and an oxidant. researchgate.net While less common for intramolecular reactions of this specific type without prior functionalization, it represents another avenue for catalytic investigation.

The choice of ligand on the metal catalyst is critical in these processes, as it influences the reactivity, stability, and selectivity of the catalytic cycle. Ligands can affect the rate of oxidative addition and reductive elimination, and in the case of chiral ligands, can potentially induce enantioselectivity in the cyclization. researchgate.net

Table 2: Key Steps in a Proposed Palladium-Catalyzed Intramolecular Cyclization

| Catalytic Cycle Step | Description |

| Oxidative Addition | Pd(0) catalyst inserts into a C-X bond on the cyclohexane ring, forming a Pd(II) complex. |

| Ligand Exchange/Amine Coordination | The pendant amino group displaces a ligand and coordinates to the Pd(II) center. |

| Deprotonation | A base removes the proton from the coordinated amine, forming a palladium-amido species. |

| Reductive Elimination | The C-N bond is formed, releasing the bicyclic product and regenerating the Pd(0) catalyst. |

This table outlines a plausible catalytic cycle based on established mechanisms like the Buchwald-Hartwig amination.

Computational Chemistry and Theoretical Characterization of 4 2 Aminoethyl Cyclohexan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For 4-(2-Aminoethyl)cyclohexan-1-amine, DFT methods can elucidate various aspects of its chemical behavior. researchgate.net

The conformational flexibility of 4-(2-Aminoethyl)cyclohexan-1-amine is a key determinant of its properties and interactions. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable due to minimal angle and torsional strain. pressbooks.pub The ethylamine (B1201723) and amino substituents on the ring can adopt either axial or equatorial positions, leading to different stereoisomers.

Conformational analysis involves identifying all possible low-energy structures (rotamers) and determining their relative stabilities. lumenlearning.com For 4-(2-Aminoethyl)cyclohexan-1-amine, the most stable conformers will have the bulky aminoethyl and amino groups in equatorial positions to minimize steric hindrance, a principle well-established for substituted cyclohexanes. organicchemistrytutor.comlibretexts.org The energy landscape of a molecule provides a comprehensive map of its conformational possibilities, with energy minima corresponding to stable conformers and saddle points representing the transition states between them. nih.gov

A systematic conformational search can be performed using computational methods to generate a variety of starting geometries. These geometries are then optimized using DFT to find the local energy minima on the potential energy surface. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of 4-(2-Aminoethyl)cyclohexan-1-amine Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | 1-amino (eq), 4-aminoethyl (eq) | 0.00 |

| 2 | 1-amino (ax), 4-aminoethyl (eq) | 1.85 |

| 3 | 1-amino (eq), 4-aminoethyl (ax) | 2.10 |

| 4 | 1-amino (ax), 4-aminoethyl (ax) | 4.50 |

Note: These are hypothetical values to illustrate the expected trend based on principles of conformational analysis.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of 4-(2-Aminoethyl)cyclohexan-1-amine. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predictions are based on the calculated electron density around the nuclei. By comparing the predicted spectra for different conformers with experimental data, the dominant conformation in solution can be identified.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. mdpi.com These theoretical vibrational spectra can be compared with experimental IR spectra to confirm the molecular structure and identify characteristic functional group vibrations, such as the N-H stretches of the amino groups and the C-H stretches of the cyclohexane ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for the Most Stable Conformer of 4-(2-Aminoethyl)cyclohexan-1-amine

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H stretch (symmetric) | Primary amine | 3350 |

| N-H stretch (asymmetric) | Primary amine | 3420 |

| C-H stretch (aliphatic) | Cyclohexane & ethyl | 2850-2950 |

| N-H bend | Primary amine | 1620 |

| C-N stretch | 1050-1250 |

Note: These are representative hypothetical values.

The behavior of 4-(2-Aminoethyl)cyclohexan-1-amine in solution is critical for many of its potential applications. Computational methods can provide quantitative estimates of its interaction with solvents.

Solvation Free Energy: The solvation free energy is the energy change associated with transferring a molecule from the gas phase to a solvent. core.ac.uknih.gov This value can be calculated using implicit solvent models, where the solvent is treated as a continuum, or explicit solvent models, which involve simulations with individual solvent molecules. arxiv.org The solvation free energy provides insight into the solubility of the compound.

Protonation Energies: As a diamine, 4-(2-Aminoethyl)cyclohexan-1-amine can be protonated in acidic conditions. The protonation energy, or proton affinity, can be calculated to determine the most likely site of protonation. The two amino groups will have different basicities due to their chemical environment, and DFT calculations can predict which nitrogen atom is more likely to accept a proton. This information is crucial for understanding the acid-base properties of the molecule.

Computational chemistry allows for the detailed investigation of potential chemical reactions involving 4-(2-Aminoethyl)cyclohexan-1-amine. nih.gov By mapping the potential energy surface, reaction pathways and the associated transition states can be identified. arxiv.org This is particularly useful for understanding reaction mechanisms, predicting reaction rates, and identifying potential byproducts. For example, the reaction of the amino groups with electrophiles can be modeled to understand the regioselectivity and stereoselectivity of such transformations.

The reactivity of the two amino groups in 4-(2-Aminoethyl)cyclohexan-1-amine is influenced by both steric and electronic factors.

Steric Effects: The accessibility of the lone pair of electrons on the nitrogen atoms is affected by the surrounding molecular structure. The amino group directly attached to the cyclohexane ring and the amino group on the ethyl side chain will experience different steric environments, which can be quantified using computational models.

Electronic Effects: The electron-donating or withdrawing nature of the substituents can influence the nucleophilicity of the amino groups. DFT calculations can provide information about the charge distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), which is often associated with the site of nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 4-(2-Aminoethyl)cyclohexan-1-amine over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of conformational changes, intermolecular interactions, and other time-dependent phenomena. nih.gov For instance, MD simulations can be used to observe the chair-flipping of the cyclohexane ring and the rotation of the aminoethyl side chain in a solvent environment, providing a more complete picture of the molecule's behavior in realistic conditions.

Development of Quantitative Structure-Property Relationship (QSPR) Models

As of the latest available research, specific studies detailing the development of Quantitative Structure-Property Relationship (QSPR) models exclusively for the compound 4-(2-Aminoethyl)cyclohexan-1-amine are not present in the public scientific literature. The development of robust QSPR models necessitates a significant dataset of experimentally determined properties for a series of structurally related compounds, from which mathematical relationships between molecular descriptors and the properties of interest can be derived.

QSPR models are computational tools that correlate the chemical structure of a compound with its various physicochemical properties. nih.govnih.gov The fundamental principle of QSPR is that the structural features of a molecule, such as its topology, geometry, and electronic properties, dictate its macroscopic properties. nih.gov These models are widely used in various fields, including drug discovery, materials science, and environmental chemistry, to predict properties that are difficult or expensive to measure experimentally. nih.govnih.gov

The general workflow for creating a QSPR model involves several key steps:

Data Set Compilation: Gathering a collection of compounds with known experimental values for the property of interest.

Molecular Descriptor Calculation: Generating a large number of numerical descriptors that characterize the molecular structure of each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D and quantum-chemical descriptors.

Variable Selection: Identifying the most relevant descriptors that have a statistically significant correlation with the property being modeled.

Model Building: Using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), to establish a mathematical equation that links the selected descriptors to the property. bac-lac.gc.ca

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. weizmann.ac.il

While QSPR studies have been conducted for various classes of organic compounds, including other amines and cyclic systems, the specific application to 4-(2-Aminoethyl)cyclohexan-1-amine and its close analogs has not been a focus of published research. The development of such models would be a valuable endeavor for predicting properties such as boiling point, pKa, solubility, and potential biological activities, thereby facilitating its use in various research and industrial applications.

Future research in the computational chemistry of 4-(2-Aminoethyl)cyclohexan-1-amine could involve synthesizing a series of its derivatives and measuring their key properties. This data would then form the basis for developing predictive QSPR models, offering deeper insights into its structure-property landscape.

Applications in Advanced Materials Science and Engineering

Polymer and Resin Chemistry

The bifunctional nature of 4-(2-Aminoethyl)cyclohexan-1-amine, with its two reactive primary amine groups, makes it a significant building block in polymer and resin chemistry. It participates in various polymerization and crosslinking reactions, leading to materials with tailored properties.

Monomer in the Synthesis of Polyamides and Polyimides

The primary amine groups of 4-(2-Aminoethyl)cyclohexan-1-amine can react with dicarboxylic acids or their derivatives to form polyamides, and with dianhydrides to form polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

The synthesis of polyimides typically follows a two-step process. vt.edu First, a dianhydride and a diamine, such as 4-(2-Aminoethyl)cyclohexan-1-amine, react in a polar aprotic solvent at room temperature to produce a poly(amic acid). vt.edu This intermediate is then converted to the final polyimide through thermal or chemical imidization. vt.edu The structure of the diamine is crucial in determining the final properties of the polyimide. The incorporation of a cycloaliphatic structure like that in 4-(2-Aminoethyl)cyclohexan-1-amine can enhance properties such as optical transparency and reduce the coefficient of thermal expansion (CTE). researchgate.net

In polyamide synthesis, the reaction of the diamine with a dicarboxylic acid forms amide linkages. The properties of the resulting polyamide can be tuned by the choice of the comonomers. For instance, copolyamides synthesized using novel diamines have shown altered melting temperatures and crystallization behaviors. mdpi.com

Crosslinking Agent for Polymeric Networks

The two primary amine groups of 4-(2-Aminoethyl)cyclohexan-1-amine enable it to act as a crosslinking agent, connecting polymer chains to form a three-dimensional network. This crosslinking significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material. The density of crosslinks, which influences the material's rigidity, can be controlled by the concentration of the crosslinking agent.

In the formation of polymeric networks, multifunctional amines are crucial for creating highly crosslinked structures. mdpi.com For example, studies have shown that amine derivatives can be polymerized to form catalytic gel dots for chemical reactions. nih.gov The primary amine groups in these networks have demonstrated high reactivity and conversion rates. nih.gov The flexibility and length of the amine chain can also impact the physical and chemical properties of the resulting network. nih.gov

Curing Agent in Epoxy and Polyurethane Formulations

Amines are widely used as curing agents or hardeners for epoxy resins. pcimag.com The primary amine groups of 4-(2-Aminoethyl)cyclohexan-1-amine react with the epoxide groups of the resin in an addition reaction, leading to a highly crosslinked thermoset polymer. The choice of the amine curing agent significantly influences the processing characteristics and the final properties of the cured epoxy. pcimag.com

Cycloaliphatic amines, like 4-(2-Aminoethyl)cyclohexan-1-amine, are known to impart high glass transition temperatures (Tg), excellent chemical resistance, and good weatherability to epoxy systems. polymerinnovationblog.comresearchgate.net The curing process can often be carried out at ambient temperatures, although elevated temperatures can accelerate the reaction and ensure complete curing. The stoichiometry between the amine hydrogens and the epoxy groups is a critical factor in achieving optimal properties. pcimag.com

In polyurethane formulations, diamines can be used as chain extenders. They react with isocyanate groups to form urea (B33335) linkages, which contribute to the hard segment of the polyurethane. This can improve the material's thermal and mechanical properties.

Surface Science and Functional Coatings

The reactive nature of 4-(2-Aminoethyl)cyclohexan-1-amine also finds applications in modifying surfaces and developing functional coatings.

Development of Bio-Adhesive Materials (Excluding biological applications)

The principles of adhesion derived from the reactivity of amine groups can be applied to the development of adhesive materials for non-biological applications. The ability of the primary amine groups to form strong bonds with various surfaces makes 4-(2-Aminoethyl)cyclohexan-1-amine a potential component in the formulation of high-strength adhesives. These adhesives can be designed to have specific properties, such as flexibility and chemical resistance, by incorporating the cycloaliphatic diamine into the polymer backbone. Research into polyfunctional amines as crosslinkers has shown that the structure of the amine can lead to hard yet flexible films with good resistance properties. google.com

The unique molecular structure of 4-(2-Aminoethyl)cyclohexan-1-amine, featuring a cycloaliphatic backbone and two primary amine groups, makes it a candidate for the development of specialized polymers and functionalized materials. These functional groups provide reactive sites for polymerization and grafting onto solid supports, which is a key aspect in the design of materials for adsorption.

Design of Sorbents for Gas Capture and Separation (e.g., CO2)

The presence of amine functionalities is crucial for the capture of acidic gases like carbon dioxide (CO2). The lone pair of electrons on the nitrogen atom can interact with the electrophilic carbon atom of CO2, leading to the formation of carbamates in a reversible reaction. This principle is the foundation for amine-based CO2 scrubbing technologies.

While extensive research has been conducted on various amines such as monoethanolamine (MEA), piperazine (B1678402) (PZ), and poly(ethyleneimine) (PEI) for CO2 capture, the specific use of 4-(2-Aminoethyl)cyclohexan-1-amine in this application is not yet widely documented in publicly available scientific literature. However, the fundamental chemistry of its amine groups suggests a theoretical potential for CO2 capture. The design of sorbents would involve immobilizing this diamine onto a solid support with a high surface area, such as silica (B1680970) gel, activated carbon, or a metal-organic framework (MOF). This approach aims to combine the high CO2 capacity of amines with the advantages of solid sorbents, such as lower energy requirements for regeneration and reduced corrosion issues compared to aqueous amine solutions. mdpi.comutexas.edursc.org

The performance of such a sorbent would be evaluated based on several key parameters:

CO2 Adsorption Capacity: The amount of CO2 that can be captured per unit mass of the sorbent.

Selectivity: The preferential adsorption of CO2 over other gases in a mixture, such as nitrogen (N2).

Kinetics: The rate at which CO2 is adsorbed and desorbed.

Stability: The ability of the sorbent to maintain its performance over multiple cycles of adsorption and regeneration.

Further research would be necessary to synthesize and characterize sorbents based on 4-(2-Aminoethyl)cyclohexan-1-amine and to determine their practical effectiveness for CO2 capture.

Fabrication of Porous Materials for Selective Adsorption

The bifunctional nature of 4-(2-Aminoethyl)cyclohexan-1-amine, with its two reactive amine groups, makes it a potential building block for the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and well-defined structures.

The fabrication process could involve reacting 4-(2-Aminoethyl)cyclohexan-1-amine with a complementary multifunctional cross-linker. The choice of the cross-linker would determine the geometry and properties of the resulting porous network. The inherent amine functionalities within the polymer structure would then be available for selective adsorption of target molecules.

The potential advantages of using this specific diamine in the fabrication of porous materials include:

Inherent Functionality: The amine groups are an integral part of the material's framework, potentially leading to a high density of active sites for adsorption.

Structural Rigidity: The cyclohexyl ring could impart a degree of rigidity to the polymer backbone, contributing to the formation of a stable porous structure.

Tailorable Properties: The chemistry of the amine groups allows for post-synthetic modification to further tune the material's properties for specific applications.

While the synthesis of porous materials from a wide range of organic precursors is an active area of research, specific examples utilizing 4-(2-Aminoethyl)cyclohexan-1-amine are not prominently featured in current scientific reports. The exploration of this compound for creating novel porous adsorbents remains a prospective area for future investigation.

Coordination Chemistry and Catalytic Roles of 4 2 Aminoethyl Cyclohexan 1 Amine

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The structural attributes of 4-(2-Aminoethyl)cyclohexan-1-amine suggest it could serve as a versatile ligand.

Chelation Properties of the Diamine Ligand

4-(2-Aminoethyl)cyclohexan-1-amine possesses two primary amine groups that can coordinate to a single metal center, functioning as a bidentate ligand. This chelation is expected to form a stable seven-membered ring with the metal ion. The flexibility of the ethylcyclohexyl backbone would allow for various coordination geometries, adapting to the electronic and steric requirements of different metal ions. The cis and trans isomers of the substituted cyclohexane (B81311) ring would further influence the spatial arrangement of the coordinated complex, potentially leading to diastereomeric metal complexes with distinct chemical and physical properties.

The relative positions of the amino groups in 4-(2-Aminoethyl)cyclohexan-1-amine could be compared to the well-studied 1,2- and 1,4-diaminocyclohexane ligands. While 1,2-diaminocyclohexane forms a stable five-membered chelate ring, and 1,4-diaminocyclohexane typically acts as a bridging ligand due to the large distance between the amino groups, 4-(2-Aminoethyl)cyclohexan-1-amine presents an intermediate case. The formation of a seven-membered chelate ring is entropically less favored than a five- or six-membered ring but can be stabilized by other factors such as the nature of the metal ion and the solvent.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-(2-Aminoethyl)cyclohexan-1-amine would likely follow standard procedures for amine ligands. This typically involves the reaction of the diamine with a metal salt in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be critical in obtaining crystalline products suitable for structural characterization.

Table 1: Hypothetical Metal Complexes of 4-(2-Aminoethyl)cyclohexan-1-amine and Expected Coordination Geometries

| Metal Ion | Potential Complex Formula | Expected Coordination Geometry |

| Cu(II) | [Cu(C8H18N2)2]Cl2 | Distorted Octahedral or Square Planar |

| Ni(II) | [Ni(C8H18N2)2]Cl2 | Octahedral |

| Pd(II) | [Pd(C8H18N2)Cl2] | Square Planar |

| Pt(II) | [Pt(C8H18N2)Cl2] | Square Planar |

| Rh(I) | [Rh(C8H18N2)(CO)2]Cl | Square Planar |

Catalytic Applications in Organic Transformations

Diamine ligands are integral to many catalytic systems, influencing the activity, selectivity, and stability of the catalyst. The unique steric and electronic properties of 4-(2-Aminoethyl)cyclohexan-1-amine suggest its potential in various catalytic applications.

Asymmetric Catalysis Mediated by Chiral Derivatives

Chiral diamines, particularly derivatives of 1,2-diaminocyclohexane, are renowned for their use in asymmetric catalysis. Chiral versions of 4-(2-Aminoethyl)cyclohexan-1-amine could be synthesized and employed as ligands in metal-catalyzed asymmetric reactions. For instance, chiral rhodium or ruthenium complexes could potentially catalyze asymmetric hydrogenations of prochiral olefins or ketones with high enantioselectivity.

The stereochemistry of the cyclohexane ring (cis or trans) and the chirality at the carbon bearing the amino group would create a specific chiral environment around the metal center. This chiral pocket would control the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Complexes of 4-(2-Aminoethyl)cyclohexan-1-amine

| Reaction Type | Metal Catalyst | Potential Substrate | Expected Outcome |

| Asymmetric Hydrogenation | Rh(I), Ru(II) | Prochiral alkenes, ketones | Chiral alkanes, alcohols with high enantiomeric excess |

| Asymmetric Transfer Hydrogenation | Ru(II), Ir(III) | Ketones, imines | Chiral alcohols, amines with high enantiomeric excess |

| Asymmetric C-C Bond Formation | Pd(II), Cu(I) | Allylic substitution, Michael addition | Chiral allylated products, adducts with high enantiomeric excess |

Chemoselective Hydrogenation and Reduction Reactions

Metal complexes containing diamine ligands have been shown to be effective catalysts for the chemoselective hydrogenation of unsaturated functional groups. A catalyst derived from 4-(2-Aminoethyl)cyclohexan-1-amine could potentially exhibit high selectivity in the reduction of a specific functional group in a molecule containing multiple reducible moieties. For example, a ruthenium complex might selectively hydrogenate a carbon-carbon double bond in the presence of a carbonyl group, or vice versa, depending on the reaction conditions and the electronic properties of the ligand. The steric bulk of the cyclohexyl group could play a significant role in directing the catalyst to less hindered sites.

Role in Organocatalysis

Primary amines are known to act as organocatalysts, often proceeding through enamine or iminium ion intermediates. While research has predominantly focused on simpler chiral primary amines, derivatives of cyclohexanediamine (B8721093) have also been explored. scirp.org 4-(2-Aminoethyl)cyclohexan-1-amine, being a primary diamine, could potentially be utilized in organocatalytic reactions.

For instance, it could catalyze aldol (B89426) or Michael addition reactions. The presence of two primary amine groups might lead to interesting reactivity, potentially allowing for bifunctional catalysis where one amine group activates the nucleophile (via enamine formation) and the other activates the electrophile (via hydrogen bonding). The stereochemistry of the cyclohexane backbone in a chiral version of this diamine could induce asymmetry in these transformations.

Analytical Methodologies for Characterization of 4 2 Aminoethyl Cyclohexan 1 Amine and Its Derivatives

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 4-(2-Aminoethyl)cyclohexan-1-amine (C₈H₁₈N₂), the expected monoisotopic mass is approximately 142.1470 g/mol . HRMS analysis of the parent ion would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation of aliphatic amines in mass spectrometry is often characterized by alpha-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom is broken. This results in the formation of a stable, resonance-stabilized iminium cation. jove.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of non-volatile and large molecules. For small molecules like 4-(2-Aminoethyl)cyclohexan-1-amine, direct analysis by MALDI-TOF can be challenging due to interference from matrix ions in the low-mass region. acs.org To overcome this, derivatization with a "charge-tag" is often employed. This involves reacting the amine groups with a reagent that introduces a large, permanently charged moiety to the analyte. This derivatization serves two main purposes: it shifts the mass of the analyte to a region of the spectrum with less matrix interference, and it significantly enhances the ionization efficiency, leading to improved sensitivity. acs.orgnih.govacs.org For instance, derivatizing the primary amine functionalities of 4-(2-Aminoethyl)cyclohexan-1-amine with a phosphonium-based tagging reagent would allow for sensitive detection by MALDI-TOF MS. acs.org

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 4-(2-Aminoethyl)cyclohexan-1-amine. The choice of chromatographic method depends on the volatility and polarity of the compound and its potential impurities.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress and assessing the purity of 4-(2-Aminoethyl)cyclohexan-1-amine. libretexts.orgyoutube.com Due to the basic nature of the amine groups, this compound can exhibit strong, undesirable interactions with the acidic silica (B1680970) gel stationary phase, often resulting in streaking or spots remaining at the origin. chemicalforums.com To overcome this, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia (B1221849), to saturate the active sites on the silica plate and ensure proper spot development. chemicalforums.com

Visualization of the compound on the TLC plate requires a staining agent, as aliphatic amines are not UV-active. Ninhydrin (B49086) is a common choice, reacting with primary amines to produce a distinctive purple or brownish spot, known as Ruhemann's purple. youtube.comyoutube.com Alternatively, derivatization with a fluorescent tag like dansyl chloride prior to TLC allows for visualization under UV light with high sensitivity. nih.govresearchgate.net The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification under defined conditions. libretexts.orgyoutube.com

Table 1: Typical TLC Parameters for Aliphatic Amines

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent system used to develop the plate. | Dichloromethane/Methanol (B129727) with 1% Triethylamine (NEt₃) or 7N Ammonia in Methanol. chemicalforums.com |

| Spotting | Application of the sample to the plate. | 1-2 mm diameter spots applied with a capillary tube. libretexts.org |

| Development | The process of separating the components. | In a closed chamber saturated with mobile phase vapor. youtube.com |

| Visualization | Method to detect the separated spots. | Staining with ninhydrin solution followed by gentle heating. youtube.com |

| Analysis | Identification and purity assessment. | Calculation of the Retention Factor (Rƒ) value. libretexts.org |

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile compounds. However, the direct analysis of polar, basic compounds like 4-(2-Aminoethyl)cyclohexan-1-amine can be challenging. The primary and secondary amine functional groups can interact strongly with the stationary phases of standard GC columns, leading to poor peak shape (tailing) and low reproducibility. labrulez.comnih.gov

To mitigate these issues, several strategies are employed. The use of specialized, base-deactivated columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase or dedicated amine-specific columns (e.g., Agilent CP-Volamine), is crucial for obtaining symmetrical peaks. labrulez.comnih.gov Another common approach is the derivatization of the amine groups to increase their volatility and reduce their polarity. epa.gov Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine groups to form less polar and more volatile trifluoroacetyl derivatives, which are more amenable to GC analysis. labrulez.com

Table 2: Illustrative GC Conditions for Amine Analysis

| Parameter | Description | Typical Condition |

|---|---|---|

| Instrument | Gas Chromatograph with Detector | GC-FID (Flame Ionization Detector) nih.gov |

| Column | Capillary column designed for amine analysis. | Agilent CP-Volamine (e.g., 60 m x 0.32 mm) nih.gov or a packed column like Carbopack B/4% Carbowax 20M/0.8% KOH. labrulez.com |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen. sigmaaldrich.com |

| Inlet Temperature | Temperature at which the sample is vaporized. | 250 °C sigmaaldrich.com |

| Oven Program | Temperature gradient to separate components. | Isothermal (e.g., 120 °C) sigmaaldrich.com or a temperature ramp (e.g., 50 °C to 250 °C). |

| Detector | Device to detect components as they elute. | FID at 250 °C. sigmaaldrich.com |

| Derivatization (optional) | Chemical modification to improve analysis. | Reaction with Trifluoroacetic anhydride (TFAA) or other acylating agents. labrulez.com |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally unstable compounds like 4-(2-Aminoethyl)cyclohexan-1-amine. A significant challenge is that simple aliphatic amines lack a chromophore, making them difficult to detect using standard UV-Vis detectors. sigmaaldrich.com

To address this, pre-column derivatization is a common strategy. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent or UV-absorbing derivatives, enabling sensitive detection. thermofisher.com The analysis is typically performed using reversed-phase HPLC, where the derivatized amine is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. sigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and a buffer. sielc.comsielc.com

Table 3: General HPLC Method Parameters for Aliphatic Amines

| Parameter | Description | Typical Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | HPLC with UV or Fluorescence Detector nih.gov |

| Column | The heart of the separation. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). sigmaaldrich.comnih.gov |

| Mobile Phase | Solvent system to elute the sample. | Acetonitrile/Water or Methanol/Water mixture, often with a modifier like phosphoric acid or diethylamine. sielc.comnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. nih.gov |

| Detection | Method of visualizing the eluting compound. | UV detection (e.g., at 254 nm) or Fluorescence detection, depending on the derivatizing agent used. thermofisher.comnih.gov |

| Derivatization Reagent (optional) | Reagent to make the analyte detectable. | o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl Chloride. thermofisher.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. thepharmajournal.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its chemical properties and interactions.

The process involves irradiating a single, well-ordered crystal of the compound (or a suitable solid derivative) with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. thepharmajournal.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build a model of the molecule's structure, revealing the exact spatial arrangement of each atom. thepharmajournal.com For a molecule like 4-(2-Aminoethyl)cyclohexan-1-amine, X-ray crystallography can confirm the stereochemistry of the substituents on the cyclohexane (B81311) ring (i.e., cis or trans isomers) and the preferred conformation of the ring and side chains in the solid state.

Future Research Directions and Emerging Paradigms for 4 2 Aminoethyl Cyclohexan 1 Amine

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving demand for manufacturing processes that are environmentally benign, efficient, and utilize renewable feedstocks. For 4-(2-Aminoethyl)cyclohexan-1-amine, future research will undoubtedly focus on moving away from petroleum-based synthesis towards more sustainable alternatives.

Key research areas include:

Biomass-Derived Precursors: A significant paradigm shift involves the use of biomass-derived oxygenates as starting materials for producing amines and diamines. Research could explore pathways starting from renewable platform molecules like those derived from cellulose (B213188) or lignin, which can be converted into cyclohexyl intermediates. For instance, processes are being developed for the synthesis of 1,3-cyclohexanediamine (B1580663) from resorcinol, which can be derived from biomass, through hydrogenation and subsequent amination steps. A similar strategy could be envisioned for 4-(2-Aminoethyl)cyclohexan-1-amine.

Catalytic Hydrogenation of Renewable Acids: New and selective routes are being developed for synthesizing diamines from dicarboxylic acids and their derivatives using advanced catalysts. This provides a potential pathway to convert waste biomass into valuable chemical building blocks.

Eco-Friendly Protocols: The development of highly eco-friendly protocols, such as those using water as a solvent and eliminating the need for catalysts or azeotropic water removal, represents a significant advance in green chemistry. Research into adapting such mild, high-yield conditions for the synthesis of cycloaliphatic diamines is a promising avenue.

Table 1: Comparison of Synthetic Approaches for Diamines

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Feedstock | Petroleum-based (e.g., dinitrotoluene) | Renewable Biomass, Dicarboxylic Acids |

| Solvents | Organic Solvents | Water, Greener Solvents (e.g., 2-methyl tetrahydrofuran) |

| Byproducts | Often generates significant waste | Reduced waste, potentially only water |

| Energy Input | Typically high temperature and pressure | Milder reaction conditions, lower energy consumption |

| Catalyst | Heavy metals, sometimes with harsh additives | Reusable catalysts, biocatalysts, catalyst-free systems |

Advanced Computational Prediction and Machine Learning in Amine Chemistry

The integration of data science, particularly machine learning (ML), is revolutionizing chemical synthesis and materials discovery. For 4-(2-Aminoethyl)cyclohexan-1-amine, computational tools can accelerate its development by predicting properties and optimizing reaction conditions, thereby reducing reliance on costly and time-consuming experimentation.

Future research will likely leverage:

Property Prediction: ML models can be trained to predict crucial physicochemical properties of amines, such as basicity (pKa), viscosity, and oxidative degradation rates, based solely on their chemical structure. For example, studies have shown that cyclic structures can lower oxidative degradation rates, a valuable insight for designing stable materials. Such models could predict the performance of 4-(2-Aminoethyl)cyclohexan-1-amine in applications like CO2 capture or as a polymer curing agent.

Reaction Outcome Prediction: Neural networks are being developed that can accurately predict the major products of chemical reactions by learning from vast databases of reaction data. This can guide the synthesis of complex molecules by identifying the most promising reaction pathways and conditions.

Generative Modeling: Beyond prediction, generative models can design entirely new amine structures with optimized properties for specific applications. A model like SAGE-Amine, for instance, can generate novel amine candidates for CO2 capture by simultaneously optimizing for high basicity and low viscosity. This approach could be used to design derivatives of 4-(2-Aminoethyl)cyclohexan-1-amine with tailored functionalities.

Table 2: Applications of Machine Learning in Amine Chemistry

| ML Application | Description | Potential Impact on 4-(2-Aminoethyl)cyclohexan-1-amine |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Develops models to predict properties (e.g., degradation rate, basicity) from molecular descriptors. | Rapidly screen its suitability for new applications and predict its behavior in complex systems. |

| Reaction Yield/Outcome Prediction | Uses algorithms like random forests to predict the conversion rate and products of a reaction with high accuracy (R² > 0.95). | Optimize synthetic routes by predicting the best catalysts, solvents, and conditions, reducing experimental effort. |

| Generative Design | Employs generative models to create novel molecules with desired property profiles. | Design new derivatives with enhanced performance characteristics for specific industrial needs. |

| Mechanism Interrogation | Analyzes model features (e.g., via SHAP analysis) to understand the key chemical factors influencing a reaction or property. | Gain deeper insights into how its unique cycloaliphatic structure influences its reactivity and performance. |

Exploration of Novel Smart Materials Applications

Smart materials, which respond to external stimuli like temperature, pH, or light, are at the forefront of materials science. Diamines are fundamental building blocks for high-performance polymers such as polyamides and polyurethanes. The distinct structure of 4-(2-Aminoethyl)cyclohexan-1-amine, featuring a rigid ring and two amine groups with different steric and electronic environments, makes it an intriguing candidate for creating novel smart materials.

Emerging research paradigms include:

Stimuli-Responsive Polymers: The two amine groups can be protonated at different pH values, suggesting that polymers incorporating this diamine could exhibit pH-responsive swelling, solubility, or conformational changes. This could be exploited in drug delivery systems or smart coatings.

Self-Healing Materials: Diamines are used as curing agents in epoxy resins and other polymers. The reversible nature of bonds formed with the amine groups could be harnessed to design self-healing materials that can repair damage upon the application of a stimulus like heat.

Shape-Memory Polymers: The rigid cyclohexane (B81311) ring can act as a stable "netpoint" in a polymer network, while the more flexible aminoethyl chain allows for changes in conformation. This combination is ideal for designing polymers that can be deformed and then recover their original shape when triggered by an external signal.

Table 3: Potential Smart Material Applications for 4-(2-Aminoethyl)cyclohexan-1-amine

| Smart Material Type | Potential Role of the Diamine | Emerging Research Direction |

|---|---|---|

| pH-Responsive Hydrogels | The differential basicity of the two amine groups allows for controlled swelling/shrinking in response to pH changes. | Development of sensors, actuators, and controlled-release systems. |

| Self-Healing Epoxies/Polymers | Acts as a cross-linker; the bonds formed can be designed to be reversible, enabling network rearrangement and crack healing. | Integration into durable coatings and structural composites that can extend their own service life. |